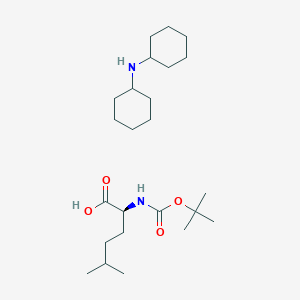
Boc-HoLeu-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-HoLeu-OH.DCHA: is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often utilized in the solid-phase peptide synthesis method. The compound is known for its stability and effectiveness in introducing leucine residues into peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HoLeu-OH.DCHA involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group. The process typically includes the following steps:
Protection of the Amino Group: Leucine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-Leu.
Hydroxylation: The Boc-Leu is then hydroxylated to introduce the hydroxyl group, forming Boc-HoLeu.
Formation of Dicyclohexylammonium Salt: Finally, Boc-HoLeu is reacted with dicyclohexylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are protected with Boc groups.
Hydroxylation and Purification: The hydroxylation step is carefully controlled to ensure high yield and purity.
Formation of Dicyclohexylammonium Salt: The final product is formed by reacting with dicyclohexylamine and is then purified and crystallized for use in peptide synthesis.
化学反应分析
Types of Reactions:
Deprotection: Boc-HoLeu-OH.DCHA undergoes deprotection reactions where the Boc group is removed using acids like trifluoroacetic acid.
Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids.
Hydroxylation and Oxidation: The hydroxyl group can undergo further modifications, including oxidation to form ketones or aldehydes.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Major Products:
Peptides: Formation of peptides with leucine residues.
Ketones/Aldehydes: Oxidation products of the hydroxyl group.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-HoLeu-OH.DCHA is widely used in the synthesis of peptides, especially in solid-phase peptide synthesis.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Protein Engineering: Used in the design and synthesis of proteins and enzymes.
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of pharmaceutical peptides.
Biotechnology: Employed in various biotechnological applications, including enzyme synthesis and modification.
作用机制
Mechanism: Boc-HoLeu-OH.DCHA acts by introducing leucine residues into peptides during synthesis. The Boc group protects the amino group, preventing unwanted reactions, and is removed under acidic conditions to allow peptide bond formation.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: It targets the amino group of leucine, facilitating its incorporation into peptides.
Deprotection Pathway: The Boc group is removed by acids, enabling further reactions.
相似化合物的比较
Boc-Leu-OH.DCHA: Similar in structure but lacks the hydroxyl group.
Boc-His(Boc)-OH.DCHA: A histidine derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH.DCHA: An aspartic acid derivative used in peptide synthesis.
Uniqueness: Boc-HoLeu-OH.DCHA is unique due to the presence of the hydroxyl group, which allows for additional modifications and reactions, making it versatile in peptide synthesis and organic chemistry.
属性
分子式 |
C24H46N2O4 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
InChI 键 |
IHGQJYLPEYSWJY-FVGYRXGTSA-N |
手性 SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
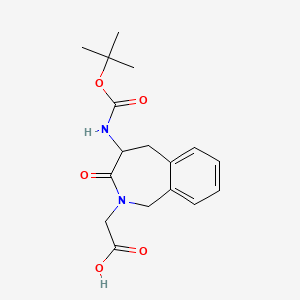
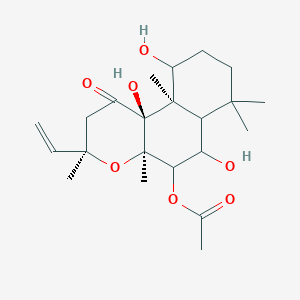
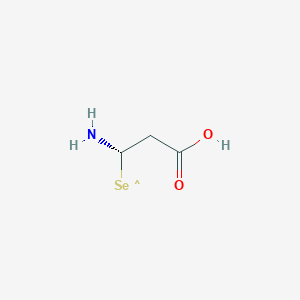
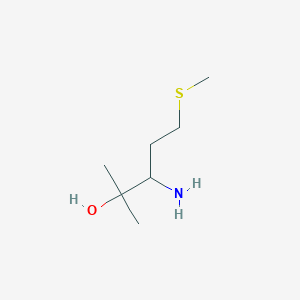
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
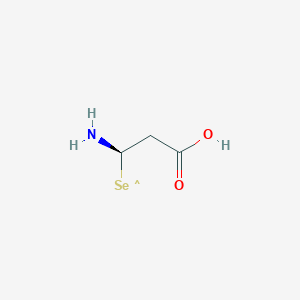
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)

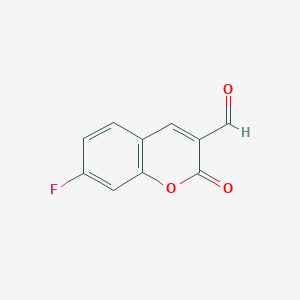
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
